LogP Comparison: Balanced Lipophilicity for BBB Penetration vs. Non-CF3 and Non-Methyl Analogs
The target compound exhibits a predicted logP of 1.89, which falls within the optimal range (1–3) for CNS drug candidates and is substantially higher than the non-CF3 analog (0.87) but lower than the benzimidazole analog (2.59) [1]. This positions the compound for balanced passive permeability without excessive lipophilicity that could lead to promiscuous binding or poor solubility.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | 1.8854 |
| Comparator Or Baseline | 1-Methyl-1H-benzo[d]imidazol-2(3H)-one (no CF3): 0.8666; 1-Methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole (no C=O): 2.5921; 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (no N1-CH3): 1.875 |
| Quantified Difference | ΔLogP = +1.02 vs. non-CF3 analog; ΔLogP = –0.71 vs. benzimidazole analog; ΔLogP = +0.01 vs. non-methyl analog |
| Conditions | Predicted values from vendor technical datasheets; no experimental logP found in primary literature for the target compound. |
Why This Matters
LogP directly influences passive membrane permeability and CNS penetration potential; the intermediate value of 1.89 suggests a better balance for CNS drug design than either the overly polar non-CF3 analog or the overly lipophilic benzimidazole.
- [1] Molbase. Product Page: 1-methyl-5-(trifluoromethyl)benzimidazole, CAS 53483-66-2, LogP 2.5921. https://qiye.molbase.cn/compound/53483-66-2.html View Source
